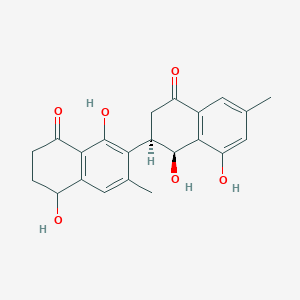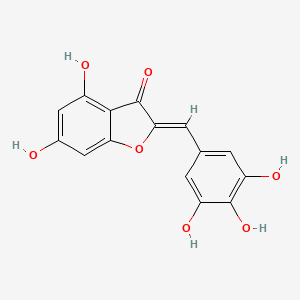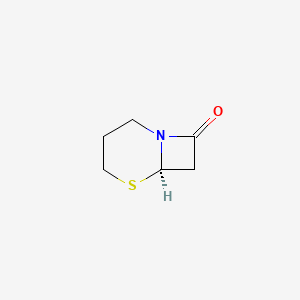
1,3-Dihydroxy-6-methoxy-8-methyl-9-xanthenone
Übersicht
Beschreibung
1,3-dihydroxy-6-methoxy-8-methyl-9-xanthenone is a member of xanthones.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1,3-Dihydroxy-6-methoxy-8-methyl-9-xanthenone is a compound of interest in the synthesis and characterization of xanthones. Studies have shown the isolation and synthesis of similar xanthones from various sources, such as lichens and fungi, which are important for understanding the structural diversity and potential applications of these compounds in scientific research. For example, Elix et al. (1978) described the synthesis of xanthones isolated from the lichen Pertusaria sulphurata, highlighting methods for synthesizing chloroxanthones and exploring the chlorination of similar xanthone structures (Elix et al., 1978).
Chemical Transformations
The reactivity of xanthones under various conditions is another area of research. Nishino and Kurosawa (1983) investigated the oxidation of xanthenones with manganese(III) acetate, demonstrating regioselective carboxylation reactions that introduce functional groups into specific positions of the xanthone skeleton. This study provides insights into the chemical behavior of xanthones and their derivatives under oxidative conditions (Nishino & Kurosawa, 1983).
Natural Product Synthesis
The synthesis of xanthones from natural products is an important application in the field of organic chemistry and pharmacology. Ueda and Kurosawa (1977) described a method for synthesizing 9-xanthenones by reacting 2-hydroxybenzophenones with metal salts, offering a pathway to synthesize a variety of xanthone derivatives from simpler precursors. This method can be applied to produce derivatives of this compound and explore their potential applications (Ueda & Kurosawa, 1977).
Bioactive Compounds from Fungi
Research into endophytic fungi has led to the discovery of new xanthone compounds with potential bioactive properties. Liao et al. (2018) isolated a new xanthone from the endophytic fungus Arthrinium arundinis of Anoectochilus roxburghii, alongside other known compounds. This research contributes to the understanding of the chemical diversity of xanthones produced by fungi and their potential applications in pharmacology and biochemistry (Liao et al., 2018).
Eigenschaften
IUPAC Name |
1,3-dihydroxy-6-methoxy-8-methylxanthen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-7-3-9(19-2)6-12-13(7)15(18)14-10(17)4-8(16)5-11(14)20-12/h3-6,16-17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFENQGQGMLPVJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-S-[2-(1-sulfo-1H-indol-3-yl)-N-(sulfonatooxy)ethanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1241633.png)


![(2R,3R,4R)-4-hydroxy-2-[(Z)-8-hydroxy-7-oxooct-2-enyl]-3-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentan-1-one](/img/structure/B1241639.png)


![N,N'-Bis[3-(ethylamino)propyl]-1,4-cyclohexanediamine](/img/structure/B1241642.png)